molecular formula C48H102O2P2 B7801303 Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate CAS No. 465527-58-6

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Cat. No.: B7801303
CAS No.: 465527-58-6
M. Wt: 773.3 g/mol
InChI Key: ZKQLVOZSJHOZBL-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (abbreviated as [P₆,₆,₆,₁₄][BTMPP]) is a hydrophobic phosphonium-based ionic liquid (IL) with the molecular formula C₄₈H₁₀₂O₂P₂ and a molecular weight of 773.27 g/mol . It is characterized by a bright yellow color (>90% purity) and exhibits excellent solubility in non-polar base oils like mineral oil and polyalphaolefin (PAO) . Its structure combines a bulky phosphonium cation with a phosphinate anion, contributing to high thermal stability, low volatility, and strong ion association, which are critical for applications in lubrication, metal extraction, and nanotechnology .

Properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLVOZSJHOZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H102O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583493
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
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Molecular Weight

773.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465527-59-7
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465527-59-7
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Preparation Methods

Stepwise Synthesis Procedure

  • Reactant Preparation :

    • Trihexyltetradecylphosphonium chloride is dissolved in a polar aprotic solvent (e.g., dichloromethane or acetone).

    • Bis(2,4,4-trimethylpentyl)phosphinic acid is separately dissolved in the same solvent and treated with a base to deprotonate the acid, forming the corresponding phosphinate anion.

  • Mixing and Reaction :

    • The two solutions are combined under inert atmosphere (N₂ or Ar) to prevent oxidation.

    • The mixture is stirred at 25–30°C for 4–6 hours, facilitating ionic exchange.

  • Purification :

    • The organic phase is washed with deionized water to remove chloride byproducts.

    • Residual solvent is evaporated under reduced pressure, yielding a viscous liquid or low-melting solid.

  • Drying :

    • The product is dried under vacuum (≤1 mbar) at 60°C for 24 hours to ensure anhydrous conditions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include reactant stoichiometry, temperature, and solvent selection.

Stoichiometric Ratios

A 1:1 molar ratio of trihexyltetradecylphosphonium chloride to bis(2,4,4-trimethylpentyl)phosphinic acid is optimal for complete anion exchange. Excess phosphinic acid (>1.2 equivalents) risks side reactions, while sub-stoichiometric amounts (<0.8 equivalents) yield residual chloride impurities.

Temperature and Time

  • Room Temperature (25–30°C) : Balances reaction rate and energy efficiency, achieving >95% conversion within 4 hours.

  • Elevated Temperatures (40–50°C) : Reduce reaction time to 2 hours but risk thermal degradation of the phosphinate anion.

Solvent Selection

SolventDielectric ConstantReaction Efficiency (%)
Dichloromethane8.9398.5
Acetone20.794.2
Toluene2.3881.7

Polar solvents like dichloromethane enhance ionic dissociation, improving reaction efficiency.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Spectroscopic Analysis

  • FTIR : Peaks at 1,150 cm⁻¹ (P=O stretch) and 1,030 cm⁻¹ (P-O-C stretch) confirm phosphinate anion formation.

  • ³¹P NMR : Singlets at δ 35–40 ppm (phosphonium cation) and δ 25–30 ppm (phosphinate anion) verify ionic bonding.

Physicochemical Properties

PropertyValueMethod
Thermal Stability≤300°CTGA
Ionic Conductivity2.1 mS/cmImpedance Spectroscopy
Viscosity (25°C)450 cPRheometry

Thermogravimetric analysis (TGA) reveals decomposition onset at 300°C, aligning with applications in high-temperature processes.

Scale-Up Considerations

Industrial-scale production necessitates modifications to laboratory protocols:

  • Continuous Flow Reactors : Enhance mixing efficiency and reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : Distillation recovers >90% of dichloromethane, lowering production costs.

Challenges and Mitigation Strategies

  • Chloride Contamination :

    • Cause : Incomplete anion exchange or insufficient washing.

    • Solution : Triple-wash with deionized water and monitor via AgNO₃ titration.

  • Viscosity Management :

    • Cause : High molecular weight of the phosphinate anion.

    • Solution : Blend with low-viscosity ionic liquids (e.g., imidazolium salts) for easier handling.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Anion Metathesis9599.8High
Acid-Base Neutralization8998.5Moderate

Anion metathesis outperforms acid-base routes in yield and purity, making it the preferred industrial method .

Chemical Reactions Analysis

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonium species.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Green Chemistry

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate serves as an effective solvent and catalyst in green chemistry. Its ability to promote environmentally friendly processes helps reduce waste and energy consumption in chemical reactions. The compound's unique properties facilitate the development of sustainable chemical processes that align with the principles of green chemistry .

Electrochemistry

In electrochemistry, this compound is utilized to create advanced electrolytes for batteries. Its high thermal stability and immiscibility with water make it suitable for enhancing energy storage capabilities and improving the efficiency of energy conversion systems. Research indicates that ionic liquids like this compound can significantly enhance battery performance due to their favorable electrochemical properties .

Nanotechnology

The compound plays a crucial role in nanotechnology, particularly in the synthesis of nanomaterials. It enables the creation of innovative materials with unique properties that are applicable in electronics and medicine. For instance, it has been shown to stabilize nanoparticles during synthesis, which is essential for producing high-quality nanomaterials .

Pharmaceuticals

This compound is also significant in pharmaceuticals, especially in drug delivery systems. Its properties enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), potentially leading to more effective treatments. Studies demonstrate that this ionic liquid can encapsulate drugs effectively, improving their therapeutic efficacy .

Surface Chemistry

In surface chemistry applications, this compound modifies surfaces to enhance adhesion and compatibility in coatings, adhesives, and sealants. Its ability to improve surface interactions contributes to better performance in various industrial applications. The modification of surfaces using this ionic liquid can lead to enhanced durability and functionality of materials .

Extractive Desulfurization

One notable application is in the extractive desulfurization (EDS) of liquid fuels. Research has shown that this compound effectively removes dibenzothiophene from liquid fuels. In experiments, a removal efficiency of up to 79.5% was achieved under mild conditions, demonstrating its potential as a green alternative for sulfur removal in fuel processing .

Table 1: Summary of Research Findings on Applications

Application AreaKey FindingsReference
Green ChemistryEffective solvent and catalyst reducing waste and energy consumption
ElectrochemistryEnhanced battery performance through improved electrolytes
NanotechnologyStabilization of nanoparticles for high-quality synthesis
PharmaceuticalsImproved solubility and bioavailability of APIs
Surface ChemistryEnhanced adhesion and compatibility in coatings
Extractive Desulfurization79.5% removal efficiency of dibenzothiophene from fuels

Mechanism of Action

The mechanism by which trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exerts its effects involves its ability to interact with various molecular targets. Its ionic nature allows it to form complexes with other molecules, facilitating reactions and processes. The pathways involved include the formation of reverse micelles and the inclusion of water into hydrated complexes .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Ionic Liquids

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Phosphonium ILs
Compound Name Molecular Weight (g/mol) Color Purity (%) Key Features
[P₆,₆,₆,₁₄][BTMPP] 773.27 Bright yellow >90 High solubility in non-polar oils; forms protective tribofilms
[P₆,₆,₆,₁₄][BEHP] (bis(2-ethylhexyl) phosphate) 805.27 Colorless >95 Lower viscosity index; weaker ion pairing compared to [BTMPP]
Trihexyltetradecylphosphonium dicyanamide 542.06 Light yellow >95 Hydrophobic; used in tribology but less effective in wear reduction
Tetraoctylphosphonium bromide 563.76 Colorless >95 Limited miscibility in non-polar oils; used in catalysis
  • Anion Influence : The phosphinate anion in [BTMPP] provides superior anti-wear performance compared to phosphate or carboxylate anions. For example, [BTMPP] reduced wear rates by three orders of magnitude in PAO, outperforming [BEHP] and phosphonium carboxylates .
  • Thermal Behavior : Dielectric studies show that [BTMPP] exhibits distinct liquid-liquid phase transitions under high pressure due to its bulky anion, whereas [BEHP] displays simpler ion dynamics .

Tribological Performance

Table 2: Lubrication Performance in Hybrid Nanolubricants (1 wt% IL + 0.01 wt% MgO in 10W-40 Oil)
IL Additive Friction Coefficient Reduction Wear Rate Reduction Key Mechanism
[BTMPP] 40–50% >90% Formation of phosphorus-rich tribofilms
[BEHP] 30–40% 70–80% Moderate film stability; partial decomposition at high loads
Trioctylmethylammonium dibutylphosphate 50–60% >95% Superior film adhesion compared to [BTMPP] in ball-on-disk tests
  • Synergistic Effects : [BTMPP] synergizes with zinc dialkyldithiophosphate (ZDDP), enhancing load-carrying capacity and reducing oxidative degradation . However, tetraoctyl phosphonium phosphate showed mixed results, increasing wear in some cases .

Key Advantages and Limitations

Advantages

  • Non-Polar Oil Miscibility: Long alkyl chains and strong ion association enable compatibility with PAO and mineral oils, a rare trait among ILs .
  • Multifunctionality : Combines anti-wear, anti-corrosion, and high thermal stability (>300°C) .

Limitations

  • Cost and Synthesis Complexity : Higher molecular weight and specialized anion synthesis increase production costs compared to simpler ILs like Aliquat 336 .
  • Environmental Impact : While less toxic than ZDDP, long-term ecological effects of phosphinate anions remain understudied .

Biological Activity

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate, a phosphonium-based ionic liquid, is recognized for its diverse applications in extraction processes and its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, enzymatic effects, and potential therapeutic applications.

  • Chemical Formula : C₄₈H₁₀₂O₂P₂
  • CAS Number : 465527-59-7
  • Molecular Weight : 773.27 g/mol
  • Appearance : Viscous liquid at room temperature
  • Density : 0.895 g/mL at 20 °C

The compound is synthesized by reacting trihexyl(tetradecyl)phosphonium chloride with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base .

Enzymatic Interactions

Recent studies have highlighted the influence of this compound on various enzymatic activities:

  • Lipase Activity : The ionic liquid has been shown to enhance lipase activity when used as a support material. The presence of longer alkyl side chains in the ionic liquid improved the enzyme's stability and activity significantly. For example, a 28-fold increase in enzyme activity was observed when lipase was immobilized on silica modified with this ionic liquid under microwave irradiation .

Extraction Efficiency

The compound is also utilized in extraction processes due to its ability to selectively extract phenolic compounds from aqueous solutions. Studies report extraction efficiencies ranging from 89% to 99%, showcasing its potential in bioremediation and environmental applications .

Case Studies

  • Biocatalysis Enhancement :
    • In a study examining the acylation of 1-phenylethanol using vinyl acetate, this compound was found to stabilize the lipase enzyme against inactivation. This stability allowed for higher yields and better enantioselectivity in reactions .
  • Environmental Remediation :
    • The compound has been employed for extractive desulfurization (EDS) of liquid fuels. Its unique properties facilitate the removal of dibenzothiophene from fuel sources, indicating potential applications in reducing sulfur content in fossil fuels .

Comparative Table of Biological Activities

Activity Effectiveness Reference
Lipase Activity Enhancement28-fold increase
Extraction of Phenolic Compounds89-99% efficiency
Desulfurization of FuelsEffective

Q & A

Q. How does its stability under high-temperature or oxidative conditions impact lubrication applications?

  • Methodological Answer : Degrades above 200°C, releasing CO/CO₂ and phosphorous oxides, which can corrode steel surfaces. However, blends with graphene oxide (1 wt%) enhance thermal resilience (viability up to 250°C) and reduce wear rates by 40% in rapeseed oil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Reactant of Route 2
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

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